molecular formula C6H9ClN3O4P B14339306 Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate CAS No. 106052-30-6

Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate

Cat. No.: B14339306
CAS No.: 106052-30-6
M. Wt: 253.58 g/mol
InChI Key: CELDXOQHNPBUES-UHFFFAOYSA-N
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Description

Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its reactivity and is often used in various chemical synthesis processes, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with dimethyl phosphonate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate exerts its effects involves the activation of carboxylic acids, leading to the formation of reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and subsequent transformation of carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for activation of carboxylic acids in amide synthesis.

Uniqueness

Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate is unique due to its specific reactivity and the presence of both phosphonate and triazine functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

106052-30-6

Molecular Formula

C6H9ClN3O4P

Molecular Weight

253.58 g/mol

IUPAC Name

2-chloro-4-dimethoxyphosphoryl-6-methoxy-1,3,5-triazine

InChI

InChI=1S/C6H9ClN3O4P/c1-12-5-8-4(7)9-6(10-5)15(11,13-2)14-3/h1-3H3

InChI Key

CELDXOQHNPBUES-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)Cl)P(=O)(OC)OC

Origin of Product

United States

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